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Compound of Interest

Compound Name: 2,6-Dimethoxy-beta-nitrostyrene

CAS No.: 149488-96-0

Cat. No.: B584064 Get Quote

Executive Summary & Core Mechanism
-Nitrostyrenes (1-aryl-2-nitroethenes) are a class of conjugated nitroalkenes characterized by
their high electrophilicity. In drug development, they function primarily as Michael acceptors,
capable of covalently modifying nucleophilic residues—specifically cysteine thiols—on target
proteins.[1]

While historically viewed as "pan-assay interference compounds" (PAINS) due to non-specific

reactivity, recent SAR refinements have identified derivatives with tunable selectivity for targets

such as the NLRP3 inflammasome, protein tyrosine phosphatases (PTP1B), and bacterial

enzymes.[1]

Mechanism of Action: The Cysteine Trap
The biological activity of

-nitrostyrenes hinges on the Michael addition of a biological thiol (e.g., Cysteine-215 in PTP1B
or reactive cysteines in NLRP3) to the

-carbon of the nitroalkene.

The Warhead: The nitro group is a powerful electron-withdrawing group (EWG), activating

the alkene for nucleophilic attack.

The Trigger: A cysteine thiolate attacks the
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-carbon.

The Result: Formation of a covalent thioether adduct, inhibiting protein function.
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Figure 1: Mechanism of Michael addition between a

-nitrostyrene derivative and a protein cysteine residue.

Comparative SAR Analysis
The following analysis compares three distinct classes of derivatives to highlight how structural

modifications alter bioactivity and stability.

Product Class Comparison
Class A (Baseline): Unsubstituted

-nitrostyrene.

Class B (Inflammasome Inhibitors): 3,4-methylenedioxy-

-nitrostyrene (MNS).[2][3][4]

Class C (Antimicrobial Enhanced):

-methyl-

-nitrostyrenes.[2][5][6][7][8][9]

Table 1: Comparative Performance Data
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Data aggregated from multiple bioassay studies (see References).

Feature
Class A:
Unsubstituted

Class B: MNS
Derivative

Class C:

-Methyl Derivatives

Primary Target
General Cytotoxicity

(Non-specific)

NLRP3

Inflammasome /

Tyrosine Kinases

Gram+ Bacteria /

Fungi

Key Substituent None
3,4-methylenedioxy

(Ring)

Methyl group at

-carbon

IC50 / MIC High (Low potency)
~2 µM (NLRP3

inhibition)

2-4 µg/mL (vs. S.

aureus)

Selectivity Low (High toxicity)

Moderate (Specific

binding to NLRP3

ATP-site)

Improved (Steric

hindrance reduces

non-specific thiol

reactivity)

Stability Moderate High
High (Resistant to

hydrolysis)

Critical SAR Insights
1. The "Steric Shield" Effect (

-Methylation): Adding a methyl group to the

-position (Class C) significantly enhances antimicrobial activity, particularly against Gram-
positive bacteria like S. aureus.

Causality: The

-methyl group forces the nitro group out of coplanarity with the phenyl ring (approx. 28°
deviation). This steric bulk does not prevent the specific enzymatic attack but likely protects
the compound from rapid degradation or non-specific sequestration by abundant cellular
thiols (like glutathione) before reaching the target.
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Comparison:

-methyl derivatives consistently outperform

-bromo derivatives, suggesting that steric bulk is more beneficial than adding another leaving
group.

2. Ring Electronics (The "Tuning" Knob):

Electron Donating Groups (EDGs): Substituents like 3,4-methylenedioxy (MNS) or methoxy

groups tend to reduce the electrophilicity slightly, making the compound more selective. This

is why MNS is a successful NLRP3 inhibitor—it is reactive enough to bind the target cysteine

but not so reactive that it kills the cell instantly via oxidative stress.

Electron Withdrawing Groups (EWGs): Halogens (F, Cl) at the para position increase

lipophilicity and electrophilicity, often boosting potency against Gram-negative bacteria (e.g.,

E. coli) but at the cost of higher cytotoxicity to mammalian cells.
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Figure 2: Structure-Activity Relationship Map for

-Nitrostyrene optimization.

Experimental Protocols
To ensure reproducibility, the following protocols utilize the Henry Reaction (Nitroaldol

Condensation), the industry standard for synthesizing these derivatives.

Protocol A: Microwave-Assisted Synthesis (High
Throughput)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b584064?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Best for rapid library generation of derivatives.

Reagents:

Substituted Benzaldehyde (3.0 mmol)[10]

Ammonium Acetate (0.8 mmol, Catalyst)[1]

Nitromethane (2.5 mL, Solvent/Reagent)[1]

Workflow:

Dissolution: In a 2–5 mL microwave vial, dissolve the aldehyde and ammonium acetate in

nitromethane.

Irradiation: Cap the vial and place in a microwave reactor. Heat to 150 °C for 5 minutes.

Validation: Check reaction progress via TLC (Petroleum ether/Diethyl ether 50:50). The

aldehyde spot should disappear.

Isolation: Transfer to a round-bottom flask. Remove excess nitromethane via rotary

evaporation.[10]

Purification: Recrystallize the crude solid from ethanol.

Why this works: Microwave heating accelerates the dehydration step, which is often the rate-

limiting bottleneck in conventional reflux methods.

Protocol B: Biological Assay (NLRP3 Inflammasome
Inhibition)
Self-validating protocol to test Class B (MNS-like) activity.

Cell Priming: Culture Bone Marrow-Derived Macrophages (BMDMs). Treat with LPS (500

ng/mL) for 4 hours to induce NLRP3 expression (Priming Signal 1).

Inhibitor Treatment: Add the
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-nitrostyrene derivative (0.1 - 10 µM) for 30 minutes.

Activation: Add ATP (5 mM) or Nigericin (10 µM) for 1 hour to trigger inflammasome

assembly (Signal 2).

Readout:

Supernatant: Measure IL-1

release via ELISA.

Lysate: Western blot for Caspase-1 cleavage (p20 subunit).

Control: Use MCC950 as a positive control for NLRP3 inhibition.

Synthesis Workflow Diagram
The following diagram illustrates the Henry-Knoevenagel condensation pathway used to

synthesize these derivatives.

Reagents:
Ar-CHO + CH3-NO2

Intermediate:
Nitroaldol (β-hydroxy nitroalkane)
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Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b584064?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 3: Workflow for the Henry Reaction synthesis of

-nitrostyrene derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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